N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound exhibiting intriguing properties that have garnered significant attention in scientific research. Its unique structural elements include a pyrazolo[3,4-d]pyrimidin scaffold, a propylamino group, a propylthio moiety, and a furan carboxamide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide generally involves multi-step processes:
Construction of the pyrazolo[3,4-d]pyrimidin ring: : This is often achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the propylamino group: : This typically involves nucleophilic substitution reactions, using amines as the nucleophiles.
Addition of the propylthio moiety: : Achieved through thiol-ene reactions or substitution reactions using thiols or related sulfur-containing compounds.
Linkage to furan-2-carboxamide: : The final step involves coupling reactions, often amidation, to attach the pyrazolo[3,4-d]pyrimidin core to the furan-2-carboxamide moiety.
Industrial Production Methods
Industrial production methods focus on optimizing yields, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis, automation of reaction sequences, and application of green chemistry principles are commonly employed to enhance sustainability and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions including:
Oxidation: : Transformations involving the furan ring, leading to the formation of furanoquinones or ring-opened products.
Reduction: : Reactions affecting the nitro or azo functionalities, converting them into amines or hydrazines.
Substitution: : Electrophilic or nucleophilic substitutions predominantly involving the propylamino or propylthio groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide, etc.
Reducing agents: : Sodium borohydride, hydrogen gas over catalysts.
Substitution reagents: : Halogenating agents, nucleophiles such as alkoxides, thiolates.
Major Products Formed
The reactions yield a wide array of products including derivatives with modified electronic properties, enhanced stability, or functionalized groups suitable for further transformations or applications.
Scientific Research Applications
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is utilized across diverse fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules, or as a catalyst/ligand in various reactions.
Biology: : Studies on enzyme inhibition, receptor binding, and cellular uptake.
Medicine: : Investigations into its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral effects.
Industry: : Utilized in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of this compound hinges on its interaction with molecular targets and pathways:
Molecular targets: : Includes enzymes, receptors, and DNA/RNA interactions.
Pathways involved: : Involves modulation of signaling pathways, induction/inhibition of gene expression, and interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(methylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
N-(2-(4-(ethylamino)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Comparison Highlights
While structurally analogous, N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide demonstrates distinct characteristics in terms of:
Reactivity and stability: : Enhanced due to the propyl groups.
Biological activity: : Varies based on the specific interaction with biological targets.
Physical properties: : Such as solubility, melting point, and crystallinity, which affect its application potential.
This compound stands out due to its multifaceted applications and unique structural features that contribute to its versatility in scientific research and industrial applications. What intrigues you the most about it?
Properties
IUPAC Name |
N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-3-7-19-15-13-12-21-24(16(13)23-18(22-15)27-11-4-2)9-8-20-17(25)14-6-5-10-26-14/h5-6,10,12H,3-4,7-9,11H2,1-2H3,(H,20,25)(H,19,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCJBSJTUWPFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.